Cyclopropyl2-(4-thiomethylphenyl)ethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl2-(4-thiomethylphenyl)ethylketone is an organic compound with the molecular formula C13H16OS It is known for its unique structure, which includes a cyclopropyl group and a thiomethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl2-(4-thiomethylphenyl)ethylketone typically involves the reaction of cyclopropylmethyl ketone with 4-thiomethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl2-(4-thiomethylphenyl)ethylketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acidic or basic conditions
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Various substituted products depending on the reaction conditions
Scientific Research Applications
Cyclopropyl2-(4-thiomethylphenyl)ethylketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl2-(4-thiomethylphenyl)ethylketone involves its interaction with various molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The cyclopropyl group can also participate in ring-opening reactions, leading to the formation of reactive species that can modify biological targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl2-(4-methylphenyl)ethylketone
- Cyclopropyl2-(4-ethylphenyl)ethylketone
- Cyclopropyl2-(4-methoxyphenyl)ethylketone
Uniqueness
Cyclopropyl2-(4-thiomethylphenyl)ethylketone is unique due to the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-(3-cyclopropyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H14OS/c14-13(12-6-7-12)8-5-10-1-3-11(9-15)4-2-10/h1-4,9,12H,5-8H2 |
InChI Key |
SPPQJJUYSXJMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.